Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-
Description
Oxadiazole Substituent Placement
The 1,3,4-oxadiazole ring permits substituents at positions 2, 5, or both. In the title compound, the pyrazinyl group occupies position 5, while the sulfur atom is at position 2. Isomers could theoretically arise if the pyrazinyl group were at position 2 and the sulfur at position 5, though such configurations are not reported in the literature for this specific system.
Pyrazine Nitrogen Arrangement
Pyrazine exhibits two nitrogen atoms, which can adopt ortho (1,2), meta (1,3), or para (1,4) positions. The compound’s pyrazinyl group follows the para arrangement (1,4-diazine), as evidenced by synthetic protocols for analogous structures. Substitution at alternative pyrazine positions (e.g., 1,3-diazine) would yield distinct isomers with altered electronic and steric properties.
Spectroscopic Fingerprint Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound would feature:
¹³C NMR Spectroscopy
Key ¹³C signals include:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Prominent IR absorptions:
Raman Spectroscopy
Raman bands would complement IR data, with strong signals at:
- 1600–1620 cm⁻¹ : Aromatic C=C/C=N stretching in the pyrazine and oxadiazole rings.
- 500–550 cm⁻¹ : S-C bending vibrations.
Mass Spectrometric Fragmentation Patterns and Molecular Ion Validation
The electron ionization (EI) mass spectrum of this compound would exhibit:
- Molecular ion peak [M⁺] : Calculated exact mass depends on isotopic composition but aligns with the formula C₁₁H₁₂N₆O₂S (exact mass: 308.08 g/mol).
- Key fragment ions :
Fragmentation pathways are consistent with analogous heterocyclic acetamides, where initial breakdown occurs at the labile thioether and amide bonds.
Properties
Molecular Formula |
C10H11N5O2S |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C10H11N5O2S/c1-15(2)8(16)6-18-10-14-13-9(17-10)7-5-11-3-4-12-7/h3-5H,6H2,1-2H3 |
InChI Key |
KUWJJZKTNCIBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=C(O1)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 5-Pyrazinyl-1,3,4-oxadiazole
This initial step involves the formation of the oxadiazole ring. Common methods include:
- Condensation Reactions: Reacting hydrazine derivatives with carboxylic acids or their derivatives can yield oxadiazoles.
Step 2: Thioether Formation
In this step, the thioether linkage is introduced:
- Nucleophilic Substitution: The reaction of the previously synthesized oxadiazole with a suitable thiol compound leads to the formation of the thioether.
Step 3: Acetamide Functionalization
The final step involves introducing the acetamide group:
- Acetylation Reaction: The thioether compound is treated with acetic anhydride or acetyl chloride in the presence of a base to yield Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-.
Reaction Conditions
Each step requires specific conditions to optimize yield and purity:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Hydrazine + Carboxylic Acid | Heat under reflux | High |
| 2 | Oxadiazole + Thiol | Base catalyst; room temperature | Moderate |
| 3 | Thioether + Acetic Anhydride | Base; low temperature | High |
Research indicates that derivatives of Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]- exhibit significant biological activity. Studies have shown interactions with various biological targets which may influence pharmacokinetics and pharmacodynamics profiles.
Biological Activity Table
The following table summarizes related compounds and their observed biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Acetamide, N,N-dimethyl-2-nitroacetamide | C7H10N2O3S | Antimicrobial |
| 2-(Thiazolyl)-N,N-dimethylacetamide | C8H10N2OS | Anticancer |
| 5-(Pyrazinyl)-1,3,4-thiadiazole derivatives | Varies | Antibacterial and antifungal |
Mechanism of Action
The biological mechanisms associated with Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]- are under investigation. Preliminary data suggest that it may interact with specific enzymes or receptors involved in disease pathways.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the oxadiazole or pyrazinyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Acetamide derivatives are often explored for their biological activity. The specific compound has been investigated for its potential as an antimicrobial agent , anti-cancer drug , and neuroprotective compound .
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazole showed effective inhibition against various bacterial strains. The compound's structure allows it to interact with microbial enzymes, disrupting their function.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Acetamide derivative 1 | 0.22 | Excellent |
| Acetamide derivative 2 | 0.25 | Good |
This table summarizes the minimum inhibitory concentration (MIC) values of selected acetamide derivatives against common pathogens, demonstrating the efficacy of these compounds in antimicrobial applications .
Anti-Cancer Properties
The compound has also been evaluated for its anti-cancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.
A notable case study involved the use of this compound in treating breast cancer cell lines, where it exhibited a significant reduction in cell viability at concentrations as low as 10 µM.
Neuroprotective Effects
Recent studies have suggested that compounds similar to Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]- can ameliorate cognitive deficits in animal models of Alzheimer’s disease. The neuroprotective effects are attributed to the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter important for memory and learning.
| Study | Model Used | Effect Observed |
|---|---|---|
| Study A | Scopolamine-induced rats | Improved memory retention |
| Study B | Aβ-induced rats | Enhanced cognitive function |
These findings indicate the potential of this compound in developing therapeutic strategies for neurodegenerative diseases .
Material Science Applications
Beyond medicinal chemistry, Acetamide derivatives are also being explored in material science for their properties as conductive polymers and photovoltaic materials . The incorporation of pyrazinyl and oxadiazolyl groups enhances electron mobility, making these compounds suitable for use in organic electronic devices.
Mechanism of Action
The mechanism of action of Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Structural Comparison
The target compound shares a common 1,3,4-oxadiazole-thioacetamide backbone with several analogs. Key structural variations lie in the substituents on the oxadiazole ring and the acetamide side chain.
*Estimated based on structural analogs.
Key Observations :
- Pyrazinyl vs. Aryl Substituents : The pyrazinyl group in the target compound replaces common aryl groups (e.g., chlorophenyl, benzothiazolyl) found in analogs. Pyrazine’s electron-withdrawing nature and planar geometry may enhance π-π stacking interactions in biological targets compared to bulkier or halogenated substituents .
Physicochemical and ADME Properties
While explicit data for the target compound is unavailable, insights can be drawn from analogs:
- Lipophilicity : Compounds with N,N-dimethyl acetamide (e.g., target compound) exhibit higher logP values compared to those with polar substituents like benzothiazole or pyrimidine, suggesting improved passive diffusion across membranes .
- Solubility : The pyrazinyl group’s nitrogen atoms may enhance aqueous solubility relative to purely aromatic substituents (e.g., m-tolyl), as seen in analogs with pyrimidine or morpholine moieties .
- ADME Compliance: Most analogs comply with Lipinski’s rule of five (molecular weight <500, H-bond donors ≤5, H-bond acceptors ≤10), suggesting favorable oral bioavailability .
Pharmacological Activity Comparison
Anticancer Activity:
- Compound 154 : Demonstrated potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 3.8 µM) due to halogen (Cl) and electron-donating groups (EDGs) enhancing target binding .
- N-(Benzothiazol-2-yl) Analogs : Showed apoptotic activity via caspase-3 activation, with IC₅₀ values ranging from 10–50 µM in various cancer cell lines .
Antimicrobial Activity:
- N-Substituted 5-(4-Chlorophenyl) Derivatives : Exhibited MIC values of 15–40 µg/mL against bacterial and fungal strains, with 4-chlorophenyl enhancing membrane disruption .
- Benzothiazole-Oxadiazole Hybrids : Displayed neuroprotective activity (87–89% cell viability at 10 µM) comparable to EGCG, attributed to antioxidant properties .
Selectivity and Toxicity:
- Compound 154: Showed 25-fold selectivity for cancer cells over HEK normal cells, likely due to targeted enzyme inhibition .
- N,N-Dimethyl Substitution : May reduce off-target toxicity compared to aryl-substituted acetamides, as seen in lower hemolytic activity for dimethyl analogs .
Biological Activity
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its effects on cholinesterase inhibition and neuroprotective properties, as well as its synthesis and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thioamide derivatives with 5-pyrazinyl-1,3,4-oxadiazole. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compounds.
Cholinesterase Inhibition
One of the primary biological activities of Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]- is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a crucial role in neurotransmission by breaking down acetylcholine. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
In Vitro Studies:
Recent studies have demonstrated that the compound exhibits significant AChE inhibitory activity. For instance:
- IC50 Values: The compound showed an IC50 value of approximately 0.052 μM against human AChE, indicating potent inhibition compared to standard drugs .
Table 1: Cholinesterase Inhibition Data
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Acetamide, N,N-dimethyl-2-[(5-pyrazinyl... | 0.052 ± 0.010 | 1.085 ± 0.035 |
| Donepezil | 0.25 | 2.04 |
Neuroprotective Effects
In addition to cholinesterase inhibition, the compound has shown neuroprotective effects in various animal models. Behavioral tests such as the Morris water maze have indicated improvements in memory and cognitive function in treated rats compared to control groups .
Case Study:
In a study involving Aβ-induced neurotoxicity in rat models:
- Findings: Histopathological analysis revealed that treatment with the compound resulted in improved neuronal morphology and density in the hippocampus compared to untreated controls .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazine and oxadiazole rings significantly influence biological activity. The presence of electron-withdrawing groups (EWGs) at specific positions enhances AChE inhibitory activity while maintaining low cytotoxicity towards human fibroblast cells.
Table 2: Structure-Activity Relationship Summary
| Modification | AChE IC50 (μM) | Cytotoxicity (HT1080 cells) |
|---|---|---|
| Unsubstituted Phenyl Ring | 0.907 | Low |
| EWG at Position 4 | Moderate | Moderate |
| EDG at Positions 3 and 4 | Poor | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
